1,2-O-Isopropylidene-alpha-D-xylofuranose
1,2-O-Isopropylidene-alpha-D-xylofuranose
Brand Name:
Vulcanchem
CAS No.:
20031-21-4
VCID:
VC20764879
InChI:
InChI=1S/C8H14O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5+,6-,7-/m1/s1
SMILES:
CC1(OC2C(C(OC2O1)CO)O)C
Molecular Formula:
C8H14O5
Molecular Weight:
190.19 g/mol
1,2-O-Isopropylidene-alpha-D-xylofuranose
CAS No.: 20031-21-4
Cat. No.: VC20764879
Molecular Formula: C8H14O5
Molecular Weight: 190.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20031-21-4 |
|---|---|
| Molecular Formula | C8H14O5 |
| Molecular Weight | 190.19 g/mol |
| IUPAC Name | (3aR,5R,6S,6aR)-5-(hydroxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
| Standard InChI | InChI=1S/C8H14O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5+,6-,7-/m1/s1 |
| Standard InChI Key | JAUQZVBVVJJRKM-XZBKPIIZSA-N |
| Isomeric SMILES | CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CO)O)C |
| SMILES | CC1(OC2C(C(OC2O1)CO)O)C |
| Canonical SMILES | CC1(OC2C(C(OC2O1)CO)O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator